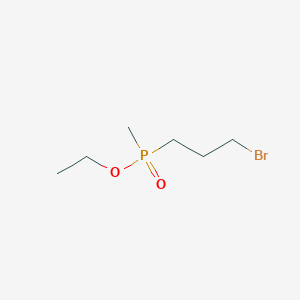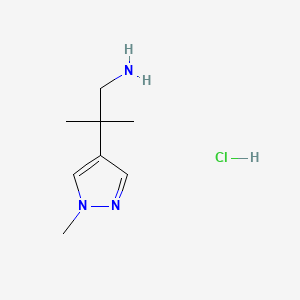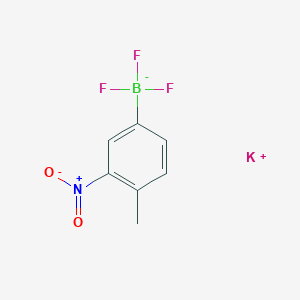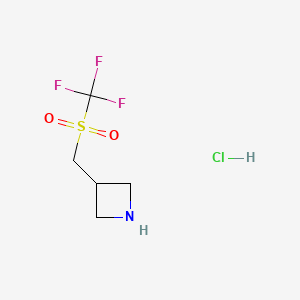
Methyl 7-methoxyisoquinoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-methoxyisoquinoline-6-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methoxyisoquinoline-6-carboxylate typically involves the functionalization of the isoquinoline ring system. One common method includes the direct metalation of 7-benzyloxy-6-methoxyisoquinoline using a Knochel–Hauser base, followed by cuprate-mediated methylation
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
Methyl 7-methoxyisoquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different isoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of isoquinoline derivatives.
科学的研究の応用
Methyl 7-methoxyisoquinoline-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Medicine: The compound is of interest in drug development due to its structural similarity to bioactive alkaloids.
Industry: It can be used in the synthesis of materials with specific electronic and optical properties.
作用機序
The mechanism of action of Methyl 7-methoxyisoquinoline-6-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the functional groups present on the isoquinoline ring.
類似化合物との比較
Similar Compounds
7-hydroxy-6-methoxy-1-methylisoquinoline: This compound is structurally similar and can be synthesized using similar methods.
Methyl 1-methoxyisoquinoline-3-carboxylate: Another isoquinoline derivative with different substitution patterns.
Uniqueness
Methyl 7-methoxyisoquinoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and carboxylate groups provide sites for further functionalization, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
methyl 7-methoxyisoquinoline-6-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-15-11-6-9-7-13-4-3-8(9)5-10(11)12(14)16-2/h3-7H,1-2H3 |
InChIキー |
UDWIHZHAFUCCQK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C=CN=CC2=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-(Di-tert-butylphosphanyl)-3',6'-dimethoxy-2,6-bis(propan-2-yl)-[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13463880.png)

![tert-butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate](/img/structure/B13463888.png)









![3-[3-(2H3)methyl-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B13463958.png)

